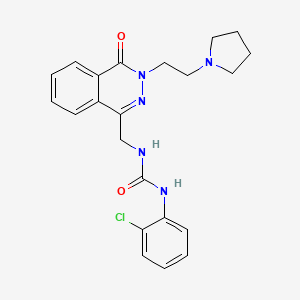
1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a useful research compound. Its molecular formula is C22H24ClN5O2 and its molecular weight is 425.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its complex structure, which includes a chlorophenyl group and a pyrrolidinyl moiety. The presence of the urea functional group is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
A study evaluated the anticancer properties of several derivatives similar to this compound using the A549 human lung adenocarcinoma model. The compounds were tested at a concentration of 100 µM for 24 hours, and cell viability was assessed using an MTT assay. The results indicated that the compound exhibited significant cytotoxicity against cancer cells compared to a control (cisplatin), suggesting structure-dependent anticancer activity .
Antimicrobial Activity
While specific data on the antimicrobial efficacy of this compound is scarce, related studies on similar structures have shown promising results. For instance, compounds with similar urea linkages have demonstrated antibacterial and antifungal activities against various strains. The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can enhance these activities .
Case Studies
Case Study 1: Anticancer Efficacy
A recent investigation into the efficacy of pyrrolidine derivatives revealed that compounds structurally related to this compound showed varying degrees of cytotoxicity against A549 cells. The study highlighted that specific structural features significantly influenced the anticancer activity .
Case Study 2: Neuroprotective Properties
In a separate study focusing on neuroprotective effects, derivatives were tested in models simulating neurodegeneration. The findings suggested that certain modifications in the chemical structure could enhance neuroprotective effects by reducing oxidative stress markers in neuronal cells .
Data Tables
Aplicaciones Científicas De Investigación
Cytotoxicity and Anticancer Potential
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example, research published in the Journal of Medicinal Chemistry indicates that derivatives of phthalazine exhibit potent cytotoxicity against HCT-116 cells through mechanisms involving apoptosis and inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) . The structural characteristics of 1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea may enhance its effectiveness in targeting cancer pathways.
Potential in Targeted Therapy
The design of proteolysis-targeting chimeras (PROTACs) has gained traction in targeted cancer therapy. Research indicates that compounds similar to this compound can be utilized in developing PROTACs that selectively degrade oncogenic proteins . This approach could provide a novel therapeutic strategy for cancers resistant to conventional treatments.
Neuropharmacological Effects
Given the presence of the pyrrolidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotection . Future studies could explore whether this compound exhibits any neuroprotective properties or influences cognitive functions.
Case Studies
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c23-18-9-3-4-10-19(18)25-22(30)24-15-20-16-7-1-2-8-17(16)21(29)28(26-20)14-13-27-11-5-6-12-27/h1-4,7-10H,5-6,11-15H2,(H2,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COORQFMODXFFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













